Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate
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Overview
Description
Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes a sulfanyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate can be compared with other similar compounds, such as:
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate: This compound has a similar sulfanyl group but lacks the trifluoromethyl group, making it less lipophilic and potentially less effective in certain applications.
Methyl 3-((2-aminophenyl)sulfanyl)-2-hydroxy-3-(4-methoxyphenyl)propanoate:
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and reactivity due to the presence of the trifluoromethyl group.
Properties
Molecular Formula |
C6H8F3NO3S |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl 3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12) |
InChI Key |
VWGSQMAKRLENER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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